molecular formula C13H16ClNO B2981159 Spiro[chromene-2,4'-piperidine] hydrochloride CAS No. 1047655-63-9

Spiro[chromene-2,4'-piperidine] hydrochloride

Cat. No.: B2981159
CAS No.: 1047655-63-9
M. Wt: 237.73
InChI Key: ZGJODEWCGZAQMG-UHFFFAOYSA-N
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Description

Spiro[chromene-2,4’-piperidine] hydrochloride is a chemical compound characterized by a unique spirocyclic structure, where a chromene ring is fused to a piperidine ring. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[chromene-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of Spiro[chromene-2,4’-piperidine] hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Spiro[chromene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[chromene-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJODEWCGZAQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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